molecular formula C4H4N2O3 B137347 Barbituric acid CAS No. 67-52-7

Barbituric acid

Cat. No.: B137347
CAS No.: 67-52-7
M. Wt: 128.09 g/mol
InChI Key: HNYOPLTXPVRDBG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Barbituric acid and its derivatives have been found to inhibit the urease enzyme, which is involved in nitrogen turnover and crop fertilization, as well as in human and animal pathologies . The enzyme barbiturase, which consists of four identical subunits, each bound to a zinc atom, is known to interact with this compound .

Cellular Effects

The effects of this compound on cells are primarily observed through its inhibition of the urease enzyme. This inhibition can impact various cellular processes, including nitrogen metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the urease enzyme. It is believed to bind to the enzyme, inhibiting its activity and thereby affecting nitrogen metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, studies have shown that this compound derivatives can inhibit the urease enzyme, with some compounds showing several-fold more urease inhibition activity than standard compounds .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its derivatives have been studied for their inhibitory effects on the urease enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the urease enzyme. It interacts with this enzyme, affecting the hydrolysis of urea into ammonia and carbon dioxide .

Transport and Distribution

Given its biochemical properties and interactions with the urease enzyme, it is likely that it is transported to sites where this enzyme is present .

Subcellular Localization

Given its interaction with the urease enzyme, it is likely that it is localized in areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of sodium ethoxide, which acts as a base . This reaction forms barbituric acid, the parent compound of all barbiturates . The general reaction can be represented as follows:

Diethyl malonate+UreaBarbituric acid\text{Diethyl malonate} + \text{Urea} \rightarrow \text{this compound} Diethyl malonate+Urea→Barbituric acid

Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Barbiturates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
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InChI Key

HNYOPLTXPVRDBG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)NC1=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
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Related CAS

4390-16-3 (mono-hydrochloride salt)
Record name Barbituric acid
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DSSTOX Substance ID

DTXSID8020129
Record name Barbituric acid
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Molecular Weight

128.09 g/mol
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Physical Description

Dry Powder, White powder; [Alfa Aesar MSDS], Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
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Solubility

1.9e-05 mg/mL at 37 °C
Record name Barbituric acid
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CAS No.

67-52-7
Record name Barbituric acid
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Record name BARBITURIC ACID
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Melting Point

248 °C
Record name Barbituric acid
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Synthesis routes and methods I

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
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Synthesis routes and methods II

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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